

Application of (S)-Tetrahydrofuran Moieties in Pharmaceutical Synthesis: The Case of Amprenavir

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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-2-YL)methanol

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(S)-(Tetrahydrofuran-2-YL)methanol and its related chiral tetrahydrofuran derivatives are crucial building blocks in the asymmetric synthesis of numerous pharmaceuticals. Their stereochemically defined structure is instrumental in creating enantiomerically pure compounds, a critical factor for the efficacy and safety of many drugs. This document details the application of a closely related derivative, (S)-3-hydroxytetrahydrofuran, in the synthesis of the HIV-1 protease inhibitor, Amprenavir.

(S)-3-hydroxytetrahydrofuran serves as a key component, forming the P2 ligand of Amprenavir, which interacts with the active site of the HIV-1 protease enzyme. The specific stereochemistry of this tetrahydrofuran derivative is vital for the potent inhibitory activity of the drug.

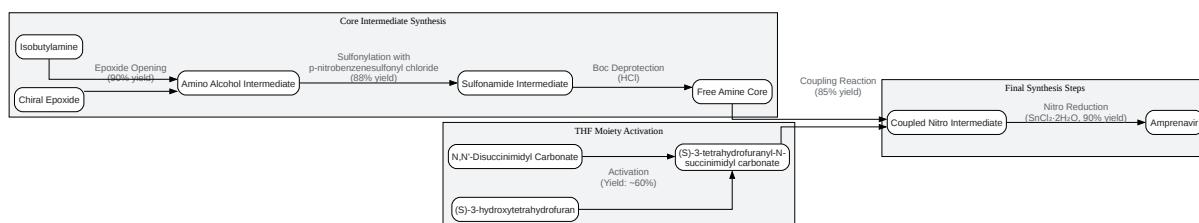
Physicochemical Properties of the Chiral Building Block

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₂
Molecular Weight	102.13 g/mol
Appearance	Colorless liquid
Boiling Point	176.8 °C at 760 mmHg [1] [2]
Density	1.038 g/cm ³ [1] [2]
Storage	2-8°C, dry and sealed [1] [2]

Application in the Synthesis of Amprenavir

The synthesis of Amprenavir involves the coupling of a core amine intermediate with an activated form of (S)-3-hydroxytetrahydrofuran. A common synthetic route utilizes (S)-3-tetrahydrofuran-N-succinimidyl carbonate as the activated species.

Synthetic Workflow for Amprenavir



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Caption: Synthetic workflow for Amprenavir highlighting the key coupling step.

Experimental Protocols

Preparation of (S)-3-tetrahydrofuryl-N-succinimidyl carbonate

This protocol describes the activation of (S)-3-hydroxytetrahydrofuran, a critical step for its subsequent coupling.

Materials:

- (S)-3-hydroxytetrahydrofuran
- N,N'-Disuccinimidyl carbonate (DSC)

- Pyridine
- Dichloromethane (DCM)
- Isopropanol

Procedure:

- A mixture of N,N'-disuccinimidyl carbonate (3.11 mol), (S)-3-hydroxytetrahydrofuran (2.27 mol), and pyridine (2.1 mol) in dichloromethane is stirred at reflux temperature for 4-5 hours. [3]
- The reaction mass is filtered, and the filtrate is washed with water and then concentrated.[3]
- Isopropanol is added to the concentrate, and the mixture is stirred at 70-72 °C.[3]
- The reaction mass is cooled, filtered, and the solid is washed with isopropanol.
- The wet solid is further purified by stirring in isopropanol at 70-72 °C, followed by cooling, filtration, washing with isopropanol, and drying to yield (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.[3]

Quantitative Data:

Step	Product	Yield	Purity (HPLC)
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| Activation | (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate | 60% | 99.92% |

Synthesis of Amprenavir

This protocol outlines the final steps in the synthesis of Amprenavir, involving the coupling of the activated tetrahydrofuran moiety with the core amine intermediate.

Materials:

- (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide (Free Amine Core)

- (S)-3-tetrahydrofuryl-N-succinimidyl carbonate
- Triethylamine
- Dichloromethane (DCM)
- Methanol
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)

Procedure:

- A mixture of the free amine core (0.23 mol), (S)-3-tetrahydrofuryl-N-succinimidyl carbonate (0.28 mol), and triethylamine (0.23 mol) in dichloromethane is stirred at ambient temperature for 4 hours.^[3]
- The reaction mixture is extracted with a 10% sodium bicarbonate solution. The organic layer is separated, washed with water, and concentrated.
- Methanol is added to the concentrated mass, heated to 60-65 °C, and then cooled to 25 °C to yield the coupled nitro intermediate.
- The nitro intermediate is then subjected to reduction. The intermediate is stirred with Tin(II) chloride dihydrate in a suitable solvent to reduce the nitro group to an amine, yielding Amprenavir.^[4]

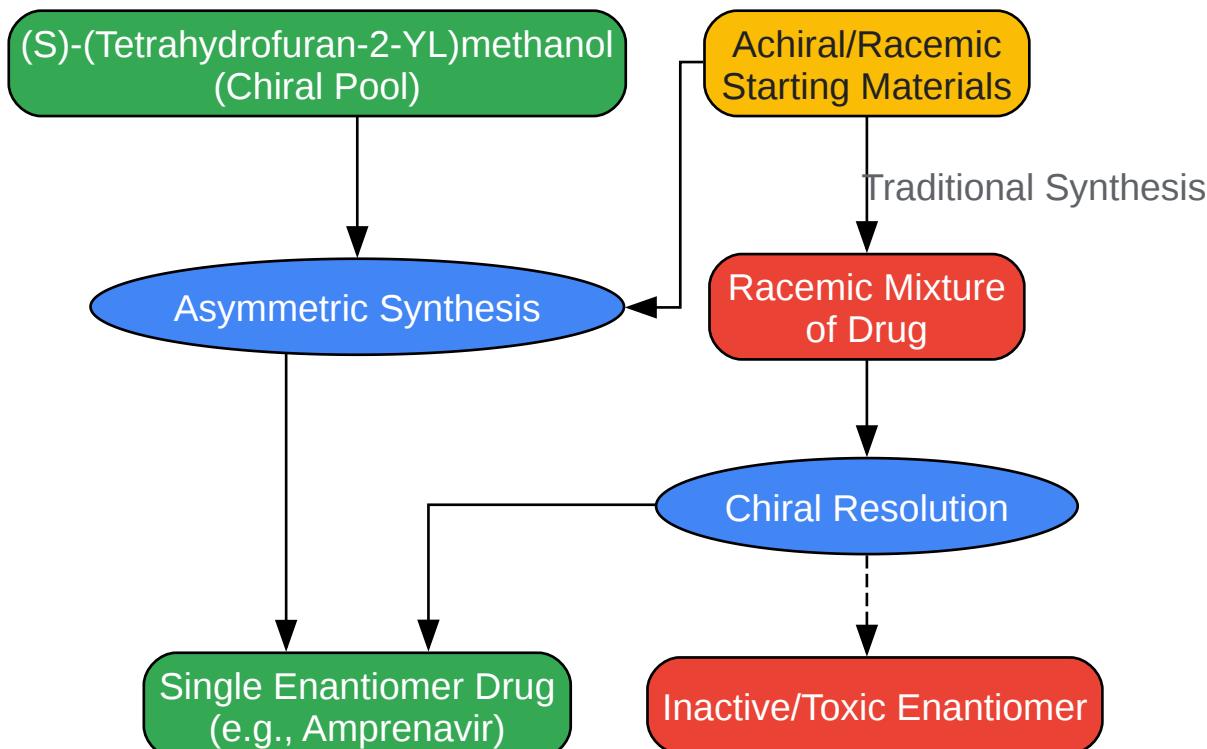
Quantitative Data:

Step	Product	Yield
Coupling	Coupled Nitro Intermediate	85%

| Reduction | Amprenavir | 90% |

Logical Relationship of Chiral Synthesis

The following diagram illustrates the importance of using a chiral building block in the synthesis of a single enantiomer drug.



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Caption: Importance of chiral building blocks in asymmetric synthesis.

Conclusion

(S)-Tetrahydrofuran derivatives are indispensable chiral building blocks in modern pharmaceutical synthesis. The synthesis of Amprenavir serves as a prime example of how these molecules are utilized to construct complex, stereochemically defined drugs. The protocols and data presented herein provide a detailed overview for researchers and scientists in the field of drug development, highlighting the practical application and importance of **(S)-(Tetrahydrofuran-2-YL)methanol** and its analogues.

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